[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114659-72-1
VCID: VC5197584
InChI: InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl
Molecular Formula: C22H16ClNO4S
Molecular Weight: 425.88

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

CAS No.: 1114659-72-1

Cat. No.: VC5197584

Molecular Formula: C22H16ClNO4S

Molecular Weight: 425.88

* For research use only. Not for human or veterinary use.

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone - 1114659-72-1

Specification

CAS No. 1114659-72-1
Molecular Formula C22H16ClNO4S
Molecular Weight 425.88
IUPAC Name [4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3
Standard InChI Key FMQGVKLVCFCRBN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl

Introduction

Synthesis

The synthesis of compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. These may include condensation reactions, halogenation, and oxidation steps to introduce the necessary functional groups. The synthesis process requires careful optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions

This compound can undergo various chemical reactions typical for aromatic compounds and those involving sulfur and oxygen functionalities. Key reaction types include:

  • Nucleophilic Substitution: Reactions involving the replacement of halogen atoms with other nucleophiles.

  • Electrophilic Aromatic Substitution: Reactions where an electrophile substitutes a hydrogen atom on the aromatic ring.

  • Oxidation/Reduction Reactions: Involving the modification of the sulfur or oxygen functionalities.

Biological Activity and Applications

Compounds with benzothiazine scaffolds have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of privileged substructures within the framework of 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone suggests it may exhibit enhanced bioactivity. The methoxy group on the phenyl ring could influence its solubility and interaction with biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
BenzothiazineContains benzothiazine coreAntimicrobial, anticancer
ChlorobenzamideAromatic rings with chlorineDiuretic properties
SulfonamideSulfonamide functional groupAntibacterial activity
4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanoneBenzothiazine core with chloro and methoxy substituentsPotential antimicrobial, anti-inflammatory

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